4-(N-benzyl-N-methylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide
Description
4-(N-benzyl-N-methylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide is a heterocyclic compound featuring a benzamide scaffold linked to an 8H-indeno[1,2-d]thiazole core and a substituted sulfamoyl group (N-benzyl-N-methyl). This compound is structurally distinct due to the fusion of the indene and thiazole rings, which may influence electronic properties and binding interactions compared to simpler thiazole derivatives .
Properties
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3S2/c1-28(16-17-7-3-2-4-8-17)33(30,31)20-13-11-18(12-14-20)24(29)27-25-26-23-21-10-6-5-9-19(21)15-22(23)32-25/h2-14H,15-16H2,1H3,(H,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUSBVFJXNLUOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Indenothiazole-Based Benzamides
describes indenothiazole derivatives with substituted benzamide groups, such as 3,5-dimethoxy-N-(6-methyl-8H-indeno[1,2-d]thiazol-2-yl)benzamide (7d) and N-(6-chloro-8H-indeno[1,2-d]thiazol-2-yl)-3,5-dimethoxybenzamide (7e). Key differences include:
- Substituent Effects: The methoxy groups in 7d enhance solubility and electron-donating capacity, whereas the chloro substituent in 7e increases lipophilicity and steric bulk.
- Synthesis Yields: Indenothiazole derivatives in exhibit moderate yields (25–50%), suggesting challenges in synthesizing fused heterocycles. The target compound’s synthesis may face similar hurdles due to its complex structure .
Thiazole-Benzamide Derivatives
and highlight N-(thiazol-2-yl)benzamide analogs, such as N-(5-methoxybenzo[d]thiazol-2-yl)-4-((4-ethylpiperazine-1-yl)methyl)benzamide (4i) . Comparisons include:
- Heterocycle Flexibility: Unlike rigid indenothiazole, simpler thiazole derivatives (e.g., 4i) exhibit greater conformational flexibility, which may reduce binding specificity but improve synthetic accessibility (yields: 78–90%) .
- Bioactivity : Substitutions on the benzamide (e.g., piperazine in 4i) are associated with enzyme inhibition, while sulfamoyl groups in the target compound may target sulfotransferases or proteases .
Sulfamoyl-Containing Analogs
and discuss sulfonamide/sulfamoyl compounds like 4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide . Key contrasts:
- Sulfamoyl Substitutions : The N-benzyl-N-methylsulfamoyl group in the target compound provides steric bulk compared to smaller substituents (e.g., methyl or phenyl in ). This may influence binding pocket interactions .
- Spectral Data : IR spectra of sulfamoyl compounds (e.g., νC=S at 1247–1255 cm⁻¹ in ) align with the target compound’s expected spectral features, aiding structural validation .
Indene-Based Benzamides
synthesizes N-(2,3-dihydro-1H-inden-2-yl)benzamides (B2–B10) , which lack the thiazole fusion. Differences include:
Q & A
Basic Question: What are the recommended synthetic routes and key intermediates for synthesizing 4-(N-benzyl-N-methylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide?
Answer:
The compound can be synthesized via multi-step organic reactions, including:
- Sulfamoyl group introduction : Reacting benzylmethylamine with sulfonyl chloride derivatives under anhydrous conditions, followed by purification via column chromatography .
- Thiazole ring formation : Using indeno-thiazole precursors (e.g., 8H-indeno[1,2-d]thiazol-2-amine) in a Hantzsch thiazole synthesis, with cyclization catalyzed by iodine or PCl₃ .
- Amide coupling : Activating the carboxylic acid group of 4-(N-benzyl-N-methylsulfamoyl)benzoic acid with EDCl/HOBt, followed by reaction with the thiazole amine .
Key intermediates include tert-butyl-protected amines and azide derivatives for click chemistry modifications .
Advanced Question: How can researchers optimize reaction yields when encountering low conversion rates during amide bond formation?
Answer:
Low yields in amide coupling may arise from steric hindrance or poor activation. Mitigation strategies include:
- Alternative coupling reagents : Replace EDCl/HOBt with PyBOP or DCC/DMAP for bulky substrates .
- Solvent optimization : Use DMF or THF to enhance solubility of hydrophobic intermediates .
- Microwave-assisted synthesis : Reduce reaction time and improve efficiency (e.g., 30 minutes at 100°C vs. 24 hours reflux) .
Validate purity at each step via HPLC (e.g., 98–99% purity thresholds) to isolate intermediates effectively .
Basic Question: What analytical techniques are critical for characterizing this compound’s structural integrity?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR to confirm sulfonamide (–SO₂N–) and benzamide (–CONH–) linkages. Key signals: δ 7.8–8.2 ppm (aromatic protons), δ 3.2–3.5 ppm (N–CH₃) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., m/z 550.12 [M+H]⁺) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Advanced Question: How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
Answer:
- Variable Temperature (VT) NMR : Identify dynamic processes (e.g., rotamers in sulfonamide groups) causing splitting .
- 2D NMR (COSY, HSQC) : Assign overlapping signals in aromatic regions of the indeno-thiazole moiety .
- X-ray crystallography : Resolve ambiguities by determining crystal structures (e.g., torsion angles between benzamide and thiazole rings) .
Basic Question: What in vitro assays are suitable for evaluating its biological activity?
Answer:
- Enzyme inhibition assays : Test against kinases or phosphodiesterases using fluorescence polarization (IC₅₀ determination) .
- Antiproliferative activity : MTT assay in cancer cell lines (e.g., HepG2, MCF-7) with doxorubicin as a positive control .
- Cellular uptake studies : Fluorescent tagging (e.g., BODIPY) to assess permeability across Caco-2 monolayers .
Advanced Question: How can structure-activity relationship (SAR) studies guide optimization of its pharmacological profile?
Answer:
- Trifluoromethyl substitution : Introduce –CF₃ groups to enhance metabolic stability and lipophilicity (logP optimization) .
- Heterocycle variation : Replace indeno-thiazole with pyrimidine or triazole to modulate target binding (e.g., EGFR or PARP inhibition) .
- Pharmacokinetic profiling : Assess bioavailability via rat models, focusing on Cmax and t₁/₂ improvements through prodrug strategies .
Advanced Question: What computational methods predict binding modes with biological targets?
Answer:
- Molecular docking (AutoDock Vina) : Simulate interactions with ATP-binding pockets (e.g., VEGFR-2) using PDB ID 4ASD .
- MD simulations (GROMACS) : Analyze stability of ligand-receptor complexes over 100 ns trajectories .
- QSAR modeling : Train models with descriptors like polar surface area (PSA) and H-bond acceptors to prioritize analogs .
Advanced Question: How should researchers analyze contradictory results in pharmacological data (e.g., high in vitro vs. low in vivo efficacy)?
Answer:
- Metabolite identification : Use LC-MS/MS to detect rapid hepatic clearance or inactive metabolites .
- Tissue distribution studies : Radiolabel the compound (³H or ¹⁴C) to quantify accumulation in target organs .
- CYP450 inhibition assays : Screen for drug-drug interactions that reduce efficacy (e.g., CYP3A4 induction) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
